

# MHY908: A Potent PPAR $\alpha$ / $\gamma$ Dual Agonist for Studying Target Gene Activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MHY908

Cat. No.: B609014

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**MHY908** is a synthetic, dual-acting agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) and Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ).<sup>[1][2][3]</sup> As ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.<sup>[1][2]</sup> **MHY908** serves as a valuable research tool for investigating the therapeutic potential of simultaneous activation of PPAR $\alpha$  and PPAR $\gamma$  in various metabolic disorders, including type 2 diabetes, insulin resistance, and age-related inflammation. This document provides detailed application notes and protocols for utilizing **MHY908** to study the activation of PPAR target genes.

## Data Presentation

### In Vitro Activity of MHY908

The efficacy of **MHY908** as a PPAR $\alpha$ / $\gamma$  dual agonist has been demonstrated through various in vitro assays.

Assay Type	PPAR Subtype	Key Findings	Reference
Luciferase Reporter Assay	PPAR $\alpha$ & PPAR $\gamma$	MHY908 induced significantly higher transcriptional activity compared to the selective agonists fenofibrate (PPAR $\alpha$ ) and rosiglitazone (PPAR $\gamma$ ) in AC2F rat liver cells.	
Chromatin Immunoprecipitation (ChIP)	PPAR $\alpha$ & PPAR $\gamma$	MHY908 enhanced the binding of both PPAR $\alpha$ and PPAR $\gamma$ to the Peroxisome Proliferator Response Element (PPRE) on target gene promoters in AC2F cells.	
Molecular Docking Simulation	PPAR $\alpha$	Binding Energy: -9.10 kcal/mol (stronger than fenofibrate: -8.80 kcal/mol)	
PPAR $\gamma$		Binding Energy: -8.88 kcal/mol (stronger than rosiglitazone: -8.03 kcal/mol)	

## In Vivo Efficacy of MHY908

Studies in animal models of metabolic disease have confirmed the therapeutic potential of **MHY908**.

Animal Model	Dosage	Duration	Key Physiologic al Outcomes	Key Target Gene Modulation	Reference
db/db Mice (Model of Type 2 Diabetes)	1 mg/kg/day & 3 mg/kg/day	4 weeks	Reduced serum glucose, triglycerides, and insulin levels. Improved hepatic steatosis.	Increased hepatic expression of CPT-1.	
Aged Rats (Model of Age-Related Inflammation and Insulin Resistance)	1 mg/kg/day & 3 mg/kg/day	4 weeks	Reduced serum glucose, triglycerides, and insulin levels. Attenuated renal inflammation.	Increased renal expression of MnSOD and catalase via FoxO1 activation.	

## Experimental Protocols

### PPAR Transcriptional Activity Assessment using Luciferase Reporter Assay

This protocol is designed to quantify the ability of **MHY908** to activate PPAR $\alpha$  and PPAR $\gamma$  transcriptional activity in a cellular context.

Materials:

- AC2F rat liver cells (or other suitable cell line)
- DMEM (Dulbecco's Modified Eagle Medium)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Opti-MEM
- Lipofectamine 2000 (or similar transfection reagent)
- PPAR $\alpha$  and PPAR $\gamma$  expression vectors
- PPRE-luciferase reporter vector (containing a promoter with PPRES driving luciferase expression)
- Renilla luciferase control vector (for normalization)
- **MHY908**
- Fenofibrate (positive control for PPAR $\alpha$ )
- Rosiglitazone (positive control for PPAR $\gamma$ )
- Dual-Luciferase Reporter Assay System
- Luminometer

#### Procedure:

- Cell Culture and Transfection:
  - Culture AC2F cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells in 24-well plates at a density that will reach 70-80% confluency on the day of transfection.
  - On the day of transfection, co-transfect cells with the PPAR expression vector ( $\alpha$  or  $\gamma$ ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

- Compound Treatment:
  - After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of **MHY908**, fenofibrate, or rosiglitazone. Include a vehicle control (e.g., DMSO).
- Luciferase Assay:
  - After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
  - Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

## Analysis of PPAR-DNA Binding using Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines whether **MHY908** treatment enhances the binding of PPAR $\alpha$  and PPAR $\gamma$  to the promoter regions of their target genes.

Materials:

- AC2F cells
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis buffer
- Sonication equipment
- Antibodies specific for PPAR $\alpha$ , PPAR $\gamma$ , and a negative control (e.g., IgG)

- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- Primers for qPCR targeting the PPRE region of a known PPAR target gene (e.g., CPT-1) and a negative control region.
- qPCR master mix and instrument

Procedure:

- Cell Treatment and Cross-linking:
  - Treat AC2F cells with **MHY908** or vehicle control for a specified time (e.g., 24 hours).
  - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
  - Quench the reaction by adding glycine.
- Chromatin Preparation:
  - Lyse the cells and isolate the nuclei.
  - Shear the chromatin into fragments of 200-1000 bp using sonication.
- Immunoprecipitation:
  - Incubate the sheared chromatin with anti-PPAR $\alpha$ , anti-PPAR $\gamma$ , or IgG antibodies overnight at 4°C.

- Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by incubating at 65°C overnight.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
  - Purify the immunoprecipitated DNA using a DNA purification kit.
  - Perform qPCR using primers for the PPRE of the target gene to quantify the amount of precipitated DNA.
- Data Analysis:
  - Calculate the fold enrichment of the target DNA sequence in the PPAR antibody pull-down relative to the IgG control.

## Quantification of PPAR Target Gene Expression using qPCR

This protocol measures the change in mRNA levels of PPAR target genes in response to **MHY908** treatment.

Materials:

- Cells or tissues treated with **MHY908**
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit

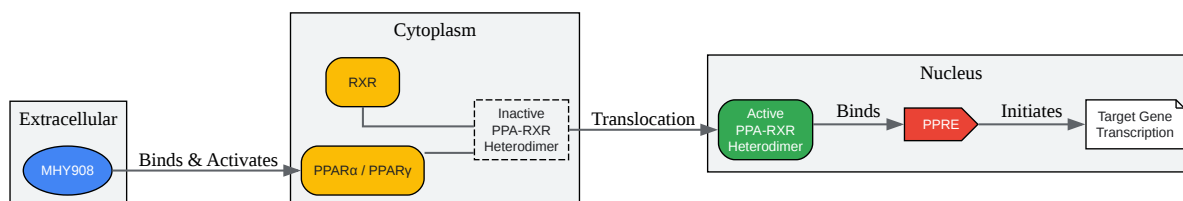
- qPCR primers for target genes (e.g., CPT-1, MnSOD, Catalase) and a housekeeping gene (e.g., GAPDH,  $\beta$ -actin)
- SYBR Green qPCR master mix
- qPCR instrument

#### Procedure:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from **MHY908**-treated and control samples.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.
  - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene ( $\Delta$ Ct).
  - Calculate the fold change in gene expression using the  $2^{-\Delta\Delta$ Ct method.

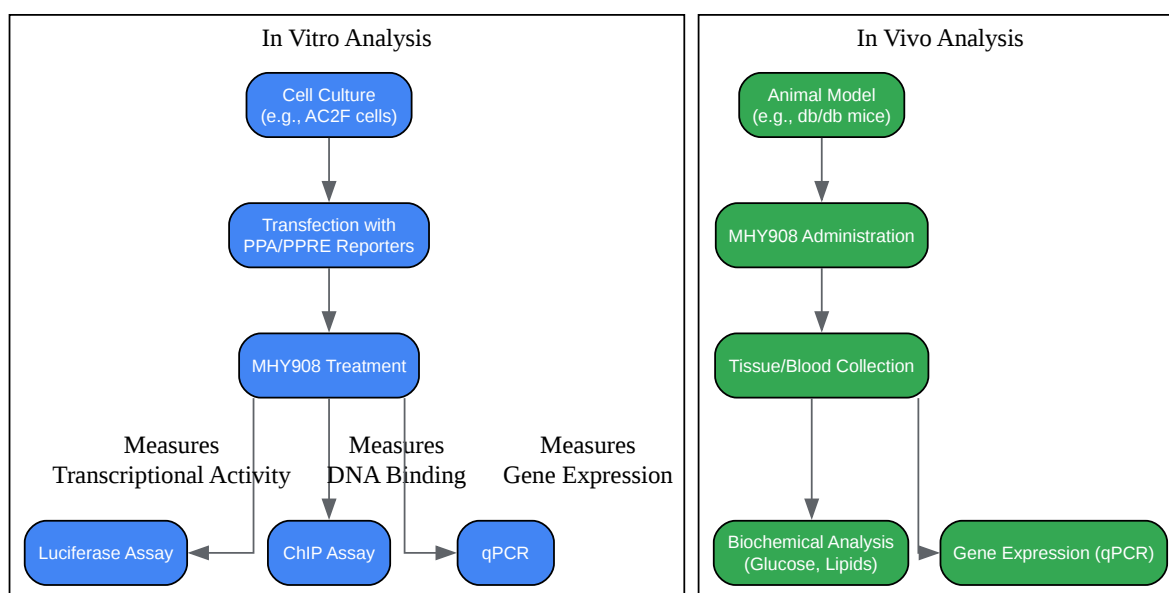
## Mandatory Visualizations





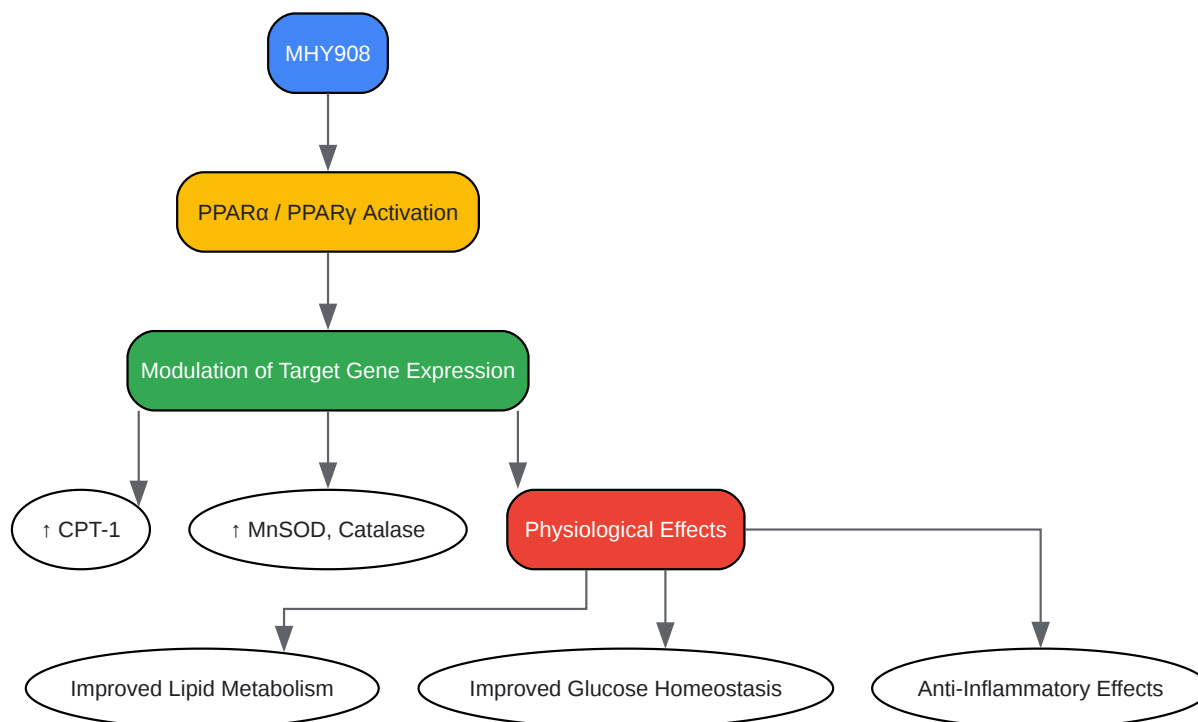
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Caption: **MHY908** activates the PPAR signaling pathway.



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Caption: Workflow for studying **MHY908** effects.



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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)